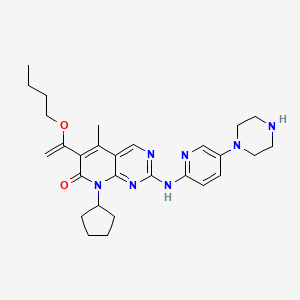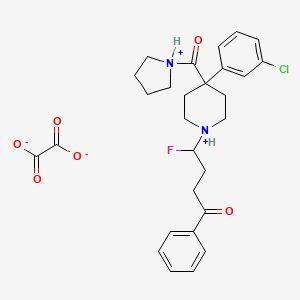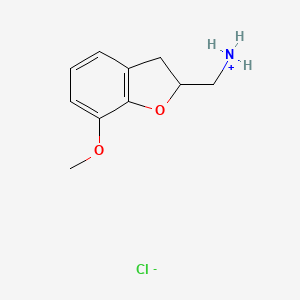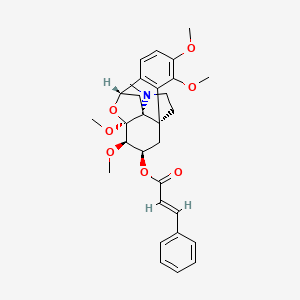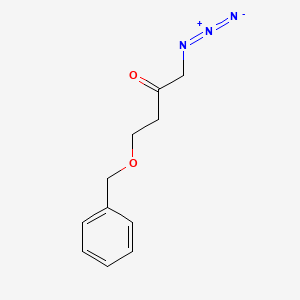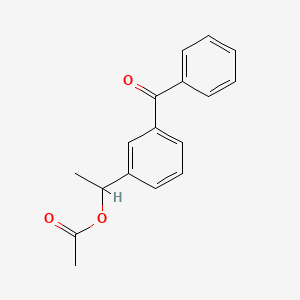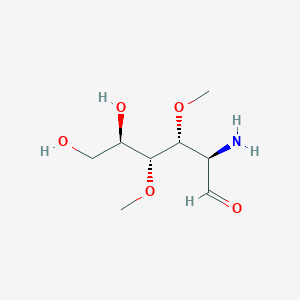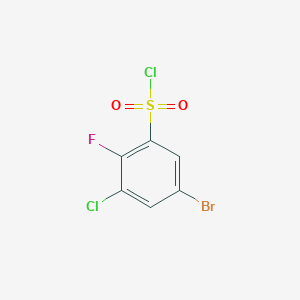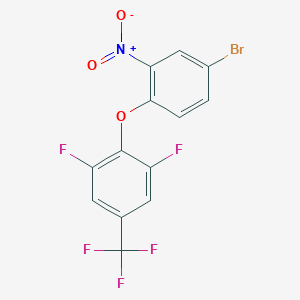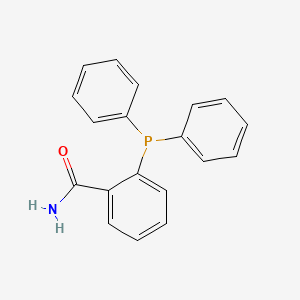
2-(Diphenylphosphanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)benzamide is a phosphine compound with the molecular formula C19H16NOP. It is known for its utility in the Staudinger reduction, a chemical reaction used to reduce azides to amines. This compound has gained attention in chemical biology and medicinal chemistry due to its ability to facilitate the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups used to mask gRNA and inhibit CRISPR systems .
Métodos De Preparación
2-(Diphenylphosphanyl)benzamide can be synthesized through various methods. One common synthetic route involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . These methods offer efficient pathways for the preparation of benzamide derivatives, which are widely used in pharmaceutical, paper, and plastic industries.
Análisis De Reacciones Químicas
2-(Diphenylphosphanyl)benzamide undergoes several types of chemical reactions, including:
Reduction: It is useful in the Staudinger reduction, where it reduces azides to amines.
Substitution: It can participate in substitution reactions, particularly with halides.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Common reagents used in these reactions include sodium diphenylphosphide, Lewis acids, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used in the Staudinger reduction and other synthetic processes.
Medicine: It is used in medicinal chemistry for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanyl)benzamide involves its role as a phosphine in the Staudinger reduction. It reacts with azides to form an iminophosphorane intermediate, which is then hydrolyzed to produce the corresponding amine and a phosphine oxide. This reaction is crucial for the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups .
Comparación Con Compuestos Similares
2-(Diphenylphosphanyl)benzamide can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzoic acid: This compound is used in similar synthetic processes and has comparable properties.
2-(Diphenylphosphino)benzaldehyde: Another related compound with similar applications in synthetic chemistry.
Diphenyl-2-pyridylphosphine: This compound is also used in various chemical reactions and has similar reactivity.
What sets this compound apart is its specific utility in the Staudinger reduction and its role in reactivating CRISPR/Cas9 functions, making it a unique and valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C19H16NOP |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H2,20,21) |
Clave InChI |
IHGZKYLRNBICEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)



